molecular formula C6H5Cl2NO3 B8027587 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride CAS No. 1951444-57-7

4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride

Cat. No.: B8027587
CAS No.: 1951444-57-7
M. Wt: 210.01 g/mol
InChI Key: VLHHKLLSDTZWHR-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 3-hydroxy-pyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position. The hydrochloride salt is then formed by treating the chlorinated product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed:

    Oxidation: Formation of 4-chloro-3-oxo-pyridine-2-carboxylic acid.

    Reduction: Formation of 4-chloro-3-amino-pyridine-2-carboxylic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Chloro-3-hydroxy-pyridine: Similar structure but with the chlorine atom at the 2-position.

    4-Chloro-2-hydroxy-pyridine: Similar structure but with the hydroxyl group at the 2-position.

    3-Hydroxy-pyridine-2-carboxylic acid: Lacks the chlorine atom but has similar functional groups.

Uniqueness: 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-3-hydroxypyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3.ClH/c7-3-1-2-8-4(5(3)9)6(10)11;/h1-2,9H,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHKLLSDTZWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-57-7
Record name 2-Pyridinecarboxylic acid, 4-chloro-3-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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